1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole
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Overview
Description
1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 3,4-dimethylphenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted tetrazoles with different functional groups.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-tetrazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethylphenyl)-5-phenylsulfanyltetrazole: Contains a phenylsulfanyl group instead of a methylsulfanyl group, which may influence its physical and chemical properties.
Uniqueness
1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes this compound a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methylsulfanyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-4-5-9(6-8(7)2)14-10(15-3)11-12-13-14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTIULCLTCTERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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